molecular formula C24H21FN4OS B2959889 4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 478049-24-0

4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2959889
CAS RN: 478049-24-0
M. Wt: 432.52
InChI Key: OMWMHLOLKKMFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C24H21FN4OS and its molecular weight is 432.52. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemistry Research

The benzene and triazole rings present in the compound could interact with biological macromolecules, making it a useful tool for studying protein-ligand interactions, enzyme mechanisms, or even as a potential inhibitor for specific biochemical pathways.

Each of these applications leverages the unique chemical structure of the compound, which includes a benzene ring, a triazole moiety, and a fluorine atom, among other functional groups. These features provide a rich field for exploration in various scientific disciplines. While the current web search did not yield specific details on the applications of this exact compound, the analysis provided is based on the general chemical properties and known applications of similar compounds .

Mechanism of Action

Target of Action

The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells.

Mode of Action

The compound acts as an inhibitor of the SDH enzyme . It binds to the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the normal flow of electrons through the electron transport chain, affecting cellular respiration .

Biochemical Pathways

By inhibiting SDH, the compound affects the citric acid cycle and the electron transport chain . These are essential pathways for energy production in cells. The inhibition of SDH leads to a decrease in ATP production, which can affect various downstream cellular processes .

Result of Action

The inhibition of SDH and the subsequent disruption of energy production can lead to cellular stress and potential cell death . This makes the compound potentially useful in applications where the inhibition of cell growth is desired, such as in the treatment of certain types of cancer or fungal infections .

properties

IUPAC Name

4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4OS/c1-17-7-9-18(10-8-17)16-31-24-28-27-22(29(24)21-5-3-2-4-6-21)15-26-23(30)19-11-13-20(25)14-12-19/h2-14H,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWMHLOLKKMFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

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